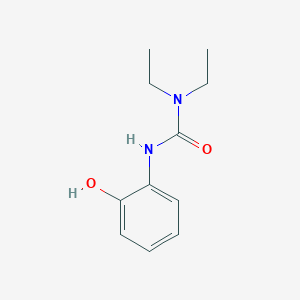
N-(2-Hydroxyphenyl)-N',N'-diethylurea
Cat. No. B8504112
M. Wt: 208.26 g/mol
InChI Key: QHBVEFVZQUQWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04404356
Procedure details


Benzoxazolinone (1 mole) was stirred with 2 moles of diethylamine (dissolved in industrial alcohol) at 50° C. for 48 hours, then the alcohol and excess of diethylamine were distilled off under reduced pressure at below 60° C. The residue was taken up in acetone, the desired product was precipitated by adding water and then it was filtered off and dried under reduced pressure at 80° C.


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12]>>[OH:10][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:8]([N:13]([CH2:14][CH3:15])[CH2:11][CH3:12])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)NC(=O)O2
|
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the alcohol and excess of diethylamine were distilled off under reduced pressure at below 60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the desired product was precipitated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 80° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC=C1)NC(=O)N(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
